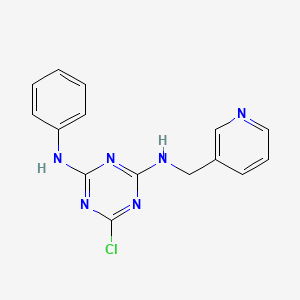
6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, also known as CT-DNA, is a synthetic compound that has been widely used in scientific research. This compound is a member of the triazine family and has been found to have unique properties that make it useful in various applications.
Wirkmechanismus
The mechanism of action of 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine involves the intercalation of the compound between the base pairs of DNA. This intercalation disrupts the normal structure of DNA and can lead to various effects such as inhibition of DNA replication and transcription. 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine can also cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been found to have various biochemical and physiological effects. It can inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and transcription. 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine can also induce oxidative stress and cause DNA damage. In cancer cells, 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine can induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine in lab experiments is its high affinity for DNA. This property makes it useful in various applications such as DNA labeling and detection. 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is also relatively stable and can be easily synthesized. However, one of the limitations of using 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is its toxicity. The compound can cause DNA damage and induce oxidative stress, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine in scientific research. One of the areas of interest is the development of 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine-based biosensors for the detection of DNA damage and mutations. 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine can also be used as a model compound for studying the interaction of DNA with small molecules. Another area of interest is the development of 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine-based anticancer drugs that can induce apoptosis in cancer cells.
Conclusion:
In conclusion, 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has been widely used in scientific research. It has unique properties that make it useful in various applications such as DNA labeling, detection, and anticancer drug development. 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been found to be an effective DNA intercalator and can bind to DNA with high affinity. However, the compound is toxic and can cause DNA damage and induce oxidative stress. Future research on 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine should focus on the development of biosensors, anticancer drugs, and the study of DNA-small molecule interactions.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been extensively used in scientific research due to its unique properties. It has been found to be an effective DNA intercalator and can bind to DNA with high affinity. This property makes it useful in various applications such as DNA sequencing, DNA labeling, and DNA detection. 6-chloro-N-phenyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has also been used as a model compound for studying the interaction of DNA with small molecules.
Eigenschaften
IUPAC Name |
6-chloro-2-N-phenyl-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6/c16-13-20-14(18-10-11-5-4-8-17-9-11)22-15(21-13)19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPNVCBKWAJIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-N-phenyl-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydro-2H-chromen-3-yl[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3870457.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B3870471.png)
![3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone](/img/structure/B3870476.png)
![1-acetyl-N-[(2-phenoxy-3-pyridinyl)methyl]-4-piperidinamine](/img/structure/B3870485.png)
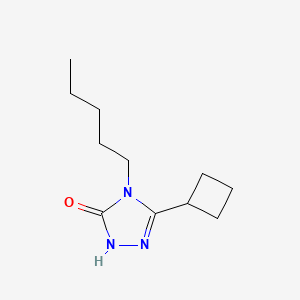
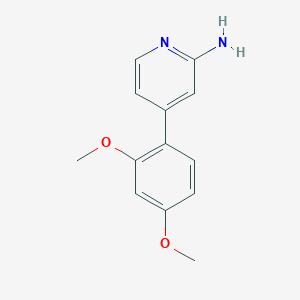
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3870508.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870512.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3870519.png)
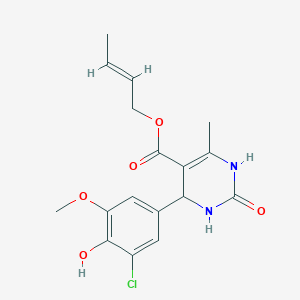
![2-(2-chlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870532.png)
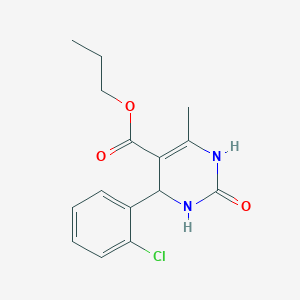
![4-[(5-chloro-2-nitrophenyl)thio]-2-methyl-2H-1,2,3-triazole](/img/structure/B3870554.png)
![N-isopropyl-6-[4-(methylsulfonyl)phenyl]pyrimidin-4-amine](/img/structure/B3870568.png)